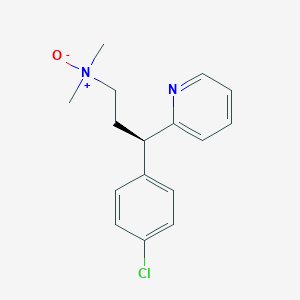

2-Pyridinepropanamine, gamma-(4-chlorophenyl)-N,N-dimethyl-, N-oxide, (R)-

説明

2-Pyridinepropanamine, gamma-(4-chlorophenyl)-N,N-dimethyl-, N-oxide, ®- is a complex organic compound that belongs to the class of amines

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinepropanamine, gamma-(4-chlorophenyl)-N,N-dimethyl-, N-oxide, ®- typically involves multiple steps. One common method includes the reaction of 2-pyridinepropanamine with 4-chlorobenzaldehyde under specific conditions to form an intermediate product. This intermediate is then subjected to N,N-dimethylation using dimethyl sulfate or a similar reagent. Finally, the compound is oxidized using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to yield the N-oxide form.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to ensure the final product meets industrial standards.

化学反応の分析

Types of Reactions

2-Pyridinepropanamine, gamma-(4-chlorophenyl)-N,N-dimethyl-, N-oxide, ®- can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to form different N-oxide derivatives.

Reduction: Reduction reactions can convert the N-oxide back to the parent amine.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.

Major Products Formed

Oxidation: Various N-oxide derivatives.

Reduction: Parent amine.

Substitution: Derivatives with different substituents on the chlorophenyl group.

科学的研究の応用

Medicinal Chemistry

The compound has been studied for its role as a thrombin inhibitor. Research indicates that derivatives of pyridine N-oxides can effectively mimic critical hydrogen bonding motifs found in established thrombin inhibitors, leading to the development of potent anticoagulants. The study demonstrated that a specific derivative exhibited a Ki value of 3.2 nM and a half-life of 4.5 hours after oral dosing in canine models, suggesting promising pharmacokinetic properties .

Table 1: Thrombin Inhibitor Properties

| Compound | Ki (nM) | t(1/2) (h) | C(max) (μM) |

|---|---|---|---|

| 2-Pyridinepropanamine Derivative | 3.2 | 4.5 | 2.6 |

Synthesis of Substituted Aminopyridines

The compound serves as a precursor in the synthesis of substituted 2-aminopyridines through reactions involving pyridine N-oxides and isocyanides. A notable method reported yields of up to 84% for the synthesis of these compounds using a one-pot reaction process. The regioselectivity and yield were influenced by the electronic nature of substituents on the pyridine ring .

Table 2: Reaction Conditions and Yields

| Entry | Pyridine N-Oxide | Isocyanide | Yield (%) |

|---|---|---|---|

| 1 | Electron-withdrawing | Aromatic | 74 |

| 2 | Electron-donating | Aliphatic | 40 |

| 3 | Neutral | Aromatic | 76 |

This method highlights the versatility of pyridine N-oxides in generating complex molecular architectures that are valuable in drug discovery.

Sensor Technology

Recent studies have explored the use of modified electrodes incorporating nickel phosphate nanoparticles to detect pharmaceutical compounds like paracetamol and phenylephrine hydrochloride. While not directly involving 2-Pyridinepropanamine, this technology underscores the broader application of pyridine derivatives in developing sensitive detection methods for pharmaceutical agents .

Case Study 1: Thrombin Inhibition

In a study examining the efficacy of various pyridine derivatives as thrombin inhibitors, the compound's structural features were optimized to enhance binding affinity and metabolic stability. The findings suggest that modifications to the benzylamide moiety can lead to improved pharmacological profiles.

Case Study 2: Synthesis Efficiency

A practical approach was developed for synthesizing aminopyridines from pyridine N-oxides using isocyanides. The study detailed reaction conditions that favored high yields while maintaining regioselectivity, showcasing the compound's utility in synthetic organic chemistry.

作用機序

The mechanism of action of 2-Pyridinepropanamine, gamma-(4-chlorophenyl)-N,N-dimethyl-, N-oxide, ®- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

類似化合物との比較

Similar Compounds

2-Pyridinepropanamine: Lacks the chlorophenyl and N-oxide groups.

4-Chlorophenyl-N,N-dimethylamine: Lacks the pyridine ring and propanamine chain.

N,N-Dimethyl-2-pyridinepropanamine: Lacks the chlorophenyl group and N-oxide form.

Uniqueness

2-Pyridinepropanamine, gamma-(4-chlorophenyl)-N,N-dimethyl-, N-oxide, ®- is unique due to its combination of a pyridine ring, a propanamine chain, a chlorophenyl group, and an N-oxide form. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.

生物活性

2-Pyridinepropanamine, gamma-(4-chlorophenyl)-N,N-dimethyl-, N-oxide, (R)-, commonly referred to as a pyridine-N-oxide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique N-oxide functional group that significantly influences its pharmacological properties. This article explores the biological activity of this compound by reviewing relevant literature, presenting data tables, and summarizing case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound's chemical structure is characterized by the following features:

- Molecular Formula : C₁₆H₂₁ClN₂O

- Molecular Weight : 292.81 g/mol

- CAS Number : 120244-82-8

The presence of the N-oxide group enhances water solubility and alters membrane permeability, which is crucial for its bioactivity .

The N-oxide functionality plays a pivotal role in the biological activity of this compound. It can act as a prodrug that releases reactive species upon metabolic activation. This mechanism is particularly relevant in the context of nitric oxide (NO) generation, which has implications in cardiovascular health and neuroprotection .

Biological Activity Overview

The biological activities associated with 2-Pyridinepropanamine, gamma-(4-chlorophenyl)-N,N-dimethyl-, N-oxide include:

- Antimicrobial Activity : The compound exhibits significant activity against various bacterial strains, including those resistant to conventional antibiotics. Its mechanism may involve disruption of bacterial communication systems (quorum sensing) through inhibition of key regulatory proteins .

- Cardiovascular Effects : Studies indicate that this compound can modulate blood pressure through its NO-releasing properties, making it a candidate for treating hypertension .

- Neuroprotective Effects : The potential neuroprotective effects are attributed to its ability to enhance cGMP signaling pathways via NO release, which is beneficial in neurodegenerative conditions .

Table 1: Summary of Biological Activities

Table 2: Structure-Activity Relationship (SAR)

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of the compound against multi-drug resistant strains of Pseudomonas aeruginosa. The results demonstrated a significant reduction in bacterial load when treated with the compound, indicating its potential as an antibiotic alternative .

Case Study 2: Cardiovascular Application

In an animal model for hypertension, administration of the compound resulted in a statistically significant decrease in systolic blood pressure. This effect was linked to enhanced NO production and subsequent vasodilation .

特性

IUPAC Name |

(3R)-3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2O/c1-19(2,20)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13/h3-9,11,15H,10,12H2,1-2H3/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMEICKDXQPVPKK-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(CC[C@H](C1=CC=C(C=C1)Cl)C2=CC=CC=N2)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90162060 | |

| Record name | Chlorpheniramine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90162060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142494-45-9 | |

| Record name | Chlorpheniramine N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142494459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorpheniramine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90162060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。